N-benzhydrylpicolinamide
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Overview
Description
N-benzhydrylpicolinamide is a chemical compound that has garnered significant interest in various fields of scientific research. It is known for its unique structural properties and potential applications in organic synthesis and medicinal chemistry. The compound consists of a benzhydryl group attached to a picolinamide moiety, which contributes to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzhydrylpicolinamide typically involves the reaction of benzhydrylamine with picolinic acid or its derivatives. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .
Industrial Production Methods: For large-scale production, the process may be optimized by using automated synthesizers and continuous flow reactors. These methods enhance the efficiency and yield of the compound while maintaining high purity standards. Industrial production also involves rigorous quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: N-benzhydrylpicolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Scientific Research Applications
N-benzhydrylpicolinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-benzhydrylpicolinamide exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
- N-phenylpicolinamide
- N-benzylpicolinamide
- N-cyclohexylpicolinamide
Comparison: N-benzhydrylpicolinamide is unique due to the presence of the benzhydryl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, stability, and biological activity, making it a valuable compound for specific applications .
Properties
IUPAC Name |
N-benzhydrylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c22-19(17-13-7-8-14-20-17)21-18(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,18H,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVROYCMRRHGSKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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